molecular formula C18H21N5O3S B1213509 Revospirone CAS No. 95847-87-3

Revospirone

Cat. No.: B1213509
CAS No.: 95847-87-3
M. Wt: 387.5 g/mol
InChI Key: MPLTZRTXQLNGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Revospirone, also known as BAY Vq 7813, is an azapirone drug that was patented as a veterinary tranquilizer but never marketed. It acts as a selective 5-HT1A receptor partial agonist, similar to other azapirones like buspirone. This compound produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which also acts as an α2-adrenergic receptor antagonist .

Biochemical Analysis

Biochemical Properties

Revospirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a selective 5-hydroxytryptamine 1A receptor partial agonist, which means it binds to and activates these receptors to a lesser extent than a full agonist . Additionally, this compound produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which acts as an alpha-2 adrenergic receptor antagonist . This interaction with alpha-2 adrenergic receptors can influence neurotransmitter release and modulate various physiological responses.

Cellular Effects

This compound affects various types of cells and cellular processes. By acting as a partial agonist at 5-hydroxytryptamine 1A receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The activation of these receptors can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn can affect the activity of protein kinase A and other downstream signaling molecules. This modulation of signaling pathways can impact cellular functions such as neurotransmitter release, cell proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective 5-hydroxytryptamine 1A receptor partial agonist, this compound binds to these receptors and activates them to a lesser extent than a full agonist . This partial activation can lead to a balanced modulation of receptor activity, reducing the risk of overstimulation. Additionally, the active metabolite 1-(2-pyrimidinyl)piperazine acts as an alpha-2 adrenergic receptor antagonist, which can inhibit the release of norepinephrine and other neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its active metabolite 1-(2-pyrimidinyl)piperazine may undergo further metabolic transformations . Long-term exposure to this compound can lead to adaptive changes in receptor expression and signaling pathways, which may influence its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit anxiolytic and sedative effects, while higher doses could potentially lead to adverse effects such as hypotension and bradycardia . Studies in animal models have shown that there is a threshold dose below which this compound is effective without causing significant side effects. At higher doses, the risk of toxicity and adverse effects increases, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, increasing its hydrophilicity and facilitating its excretion . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is generally uneven, with higher concentrations in richly vascularized areas.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular distribution of this compound can impact its pharmacological properties and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Revospirone involves multiple steps, starting with the preparation of the core benzothiazole structure. The key steps include:

    Formation of Benzothiazole Core: This involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.

    Attachment of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization and chromatography to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Revospirone undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can modify the benzothiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced benzothiazole derivatives.

    Substitution Products: Various substituted benzothiazole and piperazine derivatives.

Scientific Research Applications

Revospirone has several scientific research applications:

    Chemistry: Used as a model compound to study azapirone derivatives.

    Biology: Investigated for its effects on serotonin receptors.

    Medicine: Explored for potential therapeutic uses in anxiety and depression due to its 5-HT1A receptor activity.

    Industry: Potential use in veterinary medicine as a tranquilizer.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: Another azapirone with similar 5-HT1A receptor activity.

    Gepirone: Shares the same mechanism of action but differs in its pharmacokinetic profile.

    Ipsapirone: Similar therapeutic applications but with different receptor binding affinities.

Uniqueness of Revospirone

This compound is unique due to its specific receptor binding profile and the production of an active metabolite that contributes to its overall pharmacological effects. Unlike some other azapirones, it was specifically developed for veterinary use, although it was never marketed .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLTZRTXQLNGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241982
Record name Revospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95847-87-3
Record name 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95847-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revospirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVOSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research paper and its relevance to Revospirone?

A: The research paper focuses on understanding the structure-activity relationship (SAR) of saccharin derivatives, specifically those analogous to Ipsapirone and this compound []. While the abstract doesn't provide detailed results, it highlights the use of radioligand binding studies and computational modeling. These methods are crucial for:

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